(E)-3-(2-butoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
3-(2-butoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a furan ring, and a pyrazole core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(2-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-3-10-26-18-9-5-4-8-15(18)16-12-17(22-21-16)19(24)23-20-13-14-7-6-11-25-14/h4-9,11-13H,2-3,10H2,1H3,(H,21,22)(H,23,24)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLDCBRHMCBHAF-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-butoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Butoxyphenyl Intermediate: The synthesis begins with the preparation of 2-butoxybenzaldehyde from 2-butoxyphenol through an oxidation reaction.
Condensation Reaction: The 2-butoxybenzaldehyde is then subjected to a condensation reaction with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.
Formation of the Final Product: The final step involves the condensation of the pyrazole derivative with furan-2-carbaldehyde under basic conditions to yield 3-(2-butoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process for commercial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-butoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-butoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-butoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2’-hydroxychalcone: Known for its antimicrobial properties.
5’-chloro-2’-hydroxychalcone: Exhibits similar biological activities as 4-chloro-2’-hydroxychalcone.
Butyl 2-(4-butoxyphenyl)acetate: Used in pharmaceutical applications.
Uniqueness
3-(2-butoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which contribute to its diverse reactivity and potential biological activities. Its structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications.
Biological Activity
(E)-3-(2-butoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a pyrazole ring, a butoxyphenyl group, and a furan moiety, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it demonstrated a minimum inhibitory concentration (MIC) as low as 0.12 µg/mL against certain pathogens, indicating potent antibacterial effects .
Anticancer Properties
The anticancer potential of this compound has also been explored. In studies involving cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, with IC values reported in the low micromolar range .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces nitric oxide (NO) levels in activated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These include enzymes and receptors involved in various biological pathways:
| Target | Effect | Reference |
|---|---|---|
| Enzymes | Inhibition of activity | |
| Cytokines | Reduction in production | |
| Receptors | Modulation of signaling pathways |
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Antimicrobial Evaluation : A study compared various pyrazole derivatives, highlighting that those with similar structural features exhibited enhanced antibacterial activity against resistant strains .
- Cancer Cell Line Studies : Research on related compounds demonstrated that modifications in substituents significantly affected cytotoxicity profiles against different cancer cell lines, suggesting a structure–activity relationship that could be exploited for drug development .
- Inflammation Models : Animal models treated with pyrazole derivatives showed reduced inflammation markers, supporting the potential use of such compounds in inflammatory disease management .
Q & A
Q. Data Contradiction Analysis
- Observed vs. Calculated IR : Experimental C=N stretches (~1590 cm⁻¹) may redshift by 10–20 cm⁻¹ in DFT due to anharmonicity or solvent interactions .
- Mitigation Strategies :
What molecular docking protocols predict biological activity against ER aminopeptidases?
Advanced Research Question
- Target Preparation : Retrieve ERAP1/2 structures (PDB: 6RZ3) and prepare via AutoDockTools (add charges, remove water) .
- Ligand Docking : Use AutoDock Vina with parameters:
- Validation : Compare docking poses with co-crystallized inhibitors (RMSD < 2.0 Å) .
How are solvent effects modeled in DFT to improve agreement with experimental data?
Q. Methodological Focus
- SCRF Methods : Use IEFPCM or SMD models to simulate solvation. For aqueous solutions:
- Limitations : Implicit solvent models neglect explicit hydrogen bonding; hybrid QM/MM approaches may refine results .
What crystallographic software tools are recommended for handling twinned or low-resolution data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
